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This guide provides a comparative analysis of ML145, a selective antagonist of the G protein-

coupled receptor 35 (GPR35), against other known inhibitors. The on-target effects of ML145

are evaluated using supporting experimental data from key cellular assays, offering a

comprehensive resource for researchers investigating GPR35-mediated signaling pathways.

Introduction to ML145 and its Target, GPR35
ML145 is a potent and selective antagonist of human GPR35, a G protein-coupled receptor

primarily expressed in immune and gastrointestinal tissues.[1] GPR35 has been implicated in a

variety of physiological and pathophysiological processes, making it an attractive therapeutic

target. ML145 demonstrates high affinity for human GPR35 with a reported IC50 of 20.1 nM

and exhibits over 1,000-fold selectivity against the related receptor GPR55.[2] It is important to

note that ML145 shows significant species selectivity and is not an effective antagonist for the

rodent orthologs of GPR35.

Comparative Analysis of GPR35 Antagonists
To objectively assess the on-target effects of ML145, its performance was compared with other

known GPR35 antagonists, primarily CID-2745687 and ML144. The following table

summarizes the available quantitative data from key cellular assays that measure the direct

interaction and functional consequence of these antagonists on GPR35 activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1139099?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK50703/
https://www.tocris.com/products/ml-145_4172
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun

d

Assay

Type
Cell Line

Agonist

Used

Potency

(pIC50 /

pA2)

Mode of

Action
Reference

ML145

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T Zaprinast 7.4 ± 0.1
Competitiv

e
[3]

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T
Cromolyn

disodium
7.5 ± 0.1

Competitiv

e
[3]

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T Pamoate 7.6 ± 0.1
Competitiv

e
[3]

IP1

Accumulati

on

HEK293T Zaprinast ~7.4
Competitiv

e

CID-

2745687

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T Zaprinast 6.5 ± 0.1
Competitiv

e

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T
Cromolyn

disodium
6.4 ± 0.1

Competitiv

e

β-arrestin-

2

Recruitmen

t (BRET)

HEK293T Pamoate 6.2 ± 0.1
Non-

competitive

IP1

Accumulati

on

HEK293T Zaprinast < 6 -
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ML144

β-arrestin

Recruitmen

t (HCS)

U2OS Zaprinast
IC50 <

5µM
Antagonist

Note: Direct comparative IC50 values for ML144 against ML145 and CID-2745687 in the same

assays were not available in the reviewed literature.

Key Cellular Assays for On-Target Confirmation
The on-target effects of GPR35 antagonists are typically confirmed through a series of in vitro

cellular assays that measure different aspects of receptor function.

β-Arrestin Recruitment Assays
GPR35 activation leads to the recruitment of β-arrestin-2, a key event in receptor

desensitization and signaling. Assays monitoring this interaction are robust methods to quantify

antagonist activity.

Experimental Workflow: β-Arrestin Recruitment Assay

Cell Preparation Treatment Detection Data Analysis

Culture HEK293T cells
expressing GPR35 and
β-arrestin-2 constructs

Seed cells into
assay plates

Add varying concentrations
of ML145 or comparators Incubate Add GPR35 agonist

(e.g., Zaprinast) Incubate Add detection substrate
(e.g., for BRET or EFC)

Measure signal
(Luminescence/Fluorescence) Plot dose-response curves Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for a typical GPR35 β-arrestin recruitment assay.

Methodology: PathHunter® β-Arrestin Assay

This assay utilizes enzyme fragment complementation (EFC). Cells stably co-expressing a

GPR35-ProLink™ fusion and a β-arrestin-Enzyme Acceptor fusion are used.
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Cell Plating: Seed PathHunter® CHO-K1 GPR35 β-Arrestin cells in a 384-well plate at a

density of 5,000 cells/well and incubate overnight.

Compound Addition: Prepare serial dilutions of ML145 and comparator antagonists. Add the

compounds to the cells and incubate for the desired time.

Agonist Stimulation: Add a known GPR35 agonist, such as Zaprinast, at a concentration that

elicits a submaximal response (e.g., EC80).

Detection: Add PathHunter Detection Reagents according to the manufacturer's protocol.

Signal Measurement: Read the chemiluminescent signal on a standard plate reader.

Data Analysis: Plot the antagonist concentration versus the signal to determine the IC50

value.

Gα13-Mediated Signaling
GPR35 couples to Gα13, initiating downstream signaling cascades. While less common for

high-throughput screening, assays measuring Gα13 activation can provide further evidence of

on-target antagonist activity.

Downstream Signaling: ERK Phosphorylation
Activation of GPR35 can lead to the phosphorylation of extracellular signal-regulated kinase

(ERK). Antagonists of GPR35 are expected to inhibit this agonist-induced phosphorylation.

GPR35 Signaling Pathway
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Caption: Simplified GPR35 signaling cascade leading to ERK phosphorylation.

Methodology: Western Blot for ERK1/2 Phosphorylation

Cell Culture and Starvation: Culture a suitable cell line (e.g., HEK293 or CHO-K1)

expressing GPR35. Prior to the experiment, serum-starve the cells for 4-12 hours to reduce

basal ERK phosphorylation.
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Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of ML145 or

other antagonists for 1-2 hours.

Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast) at its EC80

concentration for a predetermined optimal time (typically 5-15 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific

for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to

normalize for protein loading.

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-

ERK1/2.

Logical Relationship of ML145 to its Target
The experimental data strongly support a direct, competitive antagonistic relationship between

ML145 and the GPR35 receptor at the orthosteric binding site for several agonists.

Logical Diagram: ML145 and GPR35 Interaction
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Caption: Logical relationship between ML145, GPR35, agonist, and signaling.

Conclusion
The data presented in this guide confirm the on-target effects of ML145 as a potent and

selective competitive antagonist of human GPR35. Its efficacy in inhibiting agonist-induced β-

arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is

well-documented in cellular models. When compared to CID-2745687, ML145 generally

exhibits higher potency in these assays. The detailed experimental protocols provided herein

offer a foundation for researchers to independently verify these findings and to further explore

the therapeutic potential of targeting GPR35 with ML145.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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